1,2,3-Triazole-4-carboxylic acid derivatives represent a class of heterocyclic compounds featuring a five-membered triazole ring with a carboxylic acid substituent at the 4-position. These compounds are commonly synthesized through click chemistry approaches, offering versatile building blocks for various applications. Notably, they have gained significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties [, , , , , , ].
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has attracted significant attention in chemical and biological research due to its unique structural features and potential applications. The compound's molecular formula is , and it has a molecular weight of approximately 300.7 g/mol. Its structure includes a triazole ring, which is known for its stability and versatility in various chemical reactions. This compound is classified as a triazole derivative, which is a class of compounds often explored for their biological activities, including antimicrobial and antioxidant properties.
The synthesis of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step processes. One common method is the Huisgen cycloaddition, also known as "click chemistry," where an azide reacts with an alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) ions and occurs under mild conditions, yielding high purity products.
In an industrial context, the synthesis can be optimized by controlling reaction parameters such as temperature, pressure, and reagent purity to enhance yield and purity. The scalability of the synthesis process is crucial for practical applications.
The molecular structure of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid features a triazole ring attached to a 4-chlorophenyl group and a pyridine moiety. The compound can be represented using various structural formulas:
InChI=1S/C14H9ClN4O2/c15-10-3-5-11(6-4-10)19-13(9-2-1-7-16-8-9)12(14(20)21)17-18-19/h1-8H,(H,20,21)
C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O
.The compound's molecular weight is 300.70 g/mol, with a purity typically around 95% when synthesized under controlled conditions.
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: The compound can also participate in substitution reactions with halogens or nitro groups under appropriate conditions .
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reagents and conditions used during the reactions .
The mechanism of action for 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves interactions with biological targets within living systems. The triazole ring facilitates hydrogen bonding and π–π stacking interactions with biomolecules such as enzymes and receptors. These interactions can modulate the activity of these biomolecules, potentially leading to various biological effects including antimicrobial and antioxidant activities .
The compound typically appears as colorless prismatic crystals with a melting point ranging from 422 to 423 K (approximately 149 to 150 °C) .
The stability of the triazole ring allows for diverse reactivity patterns in synthetic chemistry. The presence of functional groups such as carboxylic acid enhances its solubility in polar solvents while maintaining reactivity for further chemical modifications .
The applications of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid extend across various fields:
Chemistry: It serves as a building block in synthesizing more complex molecules.
Biology: Its stability and reactivity make it useful in studying biological processes.
Pharmaceuticals: Research has shown that related triazole derivatives exhibit moderate antimicrobial activity and potential antioxidant properties .
This compound's unique characteristics position it as an important subject for further research in medicinal chemistry and materials science.
Nitrogen-rich heterocyclic compounds constitute the structural foundation of >75% of FDA-approved small-molecule anticancer drugs, with triazole derivatives occupying an increasingly prominent position. The remarkable bioactivity of 1,2,3-triazoles stems from their exceptional hydrogen-bonding capability, dipole moment characteristics (4-5 D), and metabolic stability—properties enabling precise interactions with biological targets. Recent computational modeling approaches have accelerated the rational design of novel triazole-based anticancer agents by predicting target binding affinities and optimizing scaffold geometry prior to synthesis [3]. The strategic incorporation of nitrogen atoms enhances water solubility through hydrogen bonding while maintaining adequate lipophilicity for membrane permeability, striking the delicate balance required for systemic drug distribution.
Triazole-containing pharmaceuticals demonstrate multi-targeted anticancer activities through diverse mechanisms: tubulin polymerization inhibition, kinase modulation, DNA intercalation, and topoisomerase interference. Notable clinical candidates include carboxyamidotriazole (CAI), which disrupts calcium-mediated signaling pathways in tumors, and tazobactam derivatives that overcome chemotherapy resistance mechanisms [6]. The structural versatility of the triazole ring enables facile generation of chemical libraries through "click chemistry" approaches, permitting rapid exploration of structure-activity relationships. Recent studies highlight exceptionally potent derivatives like benzoxazinone-linked triazoles (compound 8k) exhibiting IC50 values of 1.90 ± 0.30 μM against A549 lung carcinoma cells—surpassing doxorubicin's efficacy (IC50 = 2.45 ± 0.14 μM) while maintaining selectivity profiles [3].
Table 1: Clinically Significant Triazole-Based Anticancer Agents
Compound Name | Molecular Target | Therapeutic Application | Development Status |
---|---|---|---|
Carboxyamidotriazole (CAI) | Non-voltage operated Ca2+ channels | Metastatic cancers | Phase III Completed |
Mubritinib (TAK-165) | HER2/EGFR tyrosine kinase | Breast cancer | Phase I Completed |
Rufinamide | Sodium channel modulation | Adjuvant therapy for cancers | Approved (Seizures) |
Benzoxazinone-triazole 8k | VEGFR2 kinase domain | Lung adenocarcinoma | Preclinical |
The hybrid architecture of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1030089-58-7) integrates three pharmacologically privileged substructures: the chlorophenyl moiety enhances membrane penetration through controlled lipophilicity (calculated logP = 2.57), the pyridyl group provides hydrogen-bonding coordinates for target engagement, and the carboxylic acid functionality enables salt formation for solubility optimization or prodrug derivatization [1] . With molecular formula C14H9ClN4O2 and molecular weight 300.70 g/mol, this scaffold exhibits the optimal size (MW < 400) for cell permeability while retaining multiple sites for structural diversification.
The strategic positioning of the pyridine nitrogen at the meta-position (pyridin-3-yl) creates an electronic asymmetry that enhances dipole-mediated interactions with target proteins. X-ray crystallographic analyses of analogous structures reveal that the triazole core maintains near-planar geometry with the pyridine ring (dihedral angle <15°), facilitating π-stacking interactions in hydrophobic binding pockets . Structure-activity relationship (SAR) studies demonstrate that modifications at the carboxylic acid position dramatically influence biological activity. Conversion to piperidinyl methanone derivatives (e.g., 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-ylmethanone, CAS 1326935-89-0) enhances cellular uptake by reducing polarity while maintaining target affinity .
Table 2: Anticancer Activity Profile of Triazole Derivatives Against A549 Lung Cancer Cells
Compound | IC50 (μM) | Structural Features | Target Proteins (Docking Scores) |
---|---|---|---|
8h | 2.30 ± 0.26 | Benzoxazinone-triazole | Cytochrome P4502A13 (-12.7 kcal/mol) |
8k | 1.90 ± 0.30 | Optimized benzoxazinone substitution | VEGFR2 kinase (-14.2 kcal/mol) |
Doxorubicin | 2.45 ± 0.14 | Anthracycline reference | Topoisomerase II |
Synthetic methodologies leverage copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-chlorophenyl azide and ethyl 5-ethynylnicotinate, followed by alkaline hydrolysis to yield the target carboxylic acid [1] . Computational DFT analyses indicate energy gaps of 3.181-4.034 eV for optimized derivatives, correlating with chemical reactivity profiles where lower HOMO-LUMO gaps (e.g., 8h: 3.181 eV) enhance bioactivity through favorable charge transfer interactions with biological targets [3].
Table 3: Structure-Activity Relationship of Triazole Substituents
Position | Bioactive Modifications | Biological Impact | Potency Enhancement |
---|---|---|---|
N1 | 4-Chlorophenyl | Increased lipophilicity (clogP +0.8) | +++ |
C5 | Pyridin-3-yl | Hydrogen bonding with kinase hinge region | ++++ |
C4 | Carboxylic acid → Piperidinylmethanone | Enhanced blood-brain barrier penetration | ++ |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7